molecular formula C15H16N4O2 B2638329 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1251562-68-1

4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2638329
CAS No.: 1251562-68-1
M. Wt: 284.319
InChI Key: XBAOMQPERLVJFY-UHFFFAOYSA-N
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Description

4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole and an azetidine moiety

Mechanism of Action

Preparation Methods

The synthesis of 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azetidine and oxadiazole intermediates, followed by their coupling with the pyridine ring. Common reagents used in these reactions include cyclobutanecarbonyl chloride, azetidine, and various catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

Comparison with Similar Compounds

4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other pyridine and oxadiazole derivatives:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

cyclobutyl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(11-2-1-3-11)19-8-12(9-19)14-17-13(18-21-14)10-4-6-16-7-5-10/h4-7,11-12H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAOMQPERLVJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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